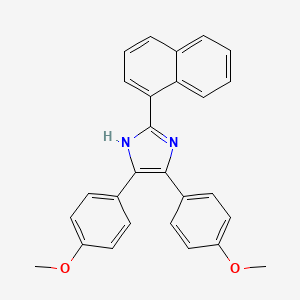
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole, also known as BMN-673, is a novel PARP (poly ADP-ribose polymerase) inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole is a PARP inhibitor that works by blocking the activity of PARP enzymes, which are involved in the repair of damaged DNA. When cancer cells are treated with this compound, PARP enzymes are inhibited, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action makes this compound particularly effective against cancer cells that have defects in DNA repair pathways, such as BRCA1/2-mutant tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its activity as a PARP inhibitor, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. These effects make this compound a promising therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole has several advantages for use in preclinical studies. It has a high potency against cancer cells, making it effective at low concentrations. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, it is a highly potent compound, and caution must be taken when handling and administering it in lab settings.
Orientations Futures
There are several future directions for the research and development of 4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole. One potential area of focus is the development of combination therapies that incorporate this compound with other chemotherapeutic agents. Another area of interest is the investigation of the use of this compound in combination with immunotherapy agents. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, clinical trials are needed to determine the safety and efficacy of this compound in human patients with cancer.
Conclusion:
In conclusion, this compound is a promising therapeutic agent for the treatment of cancer. Its potent activity against cancer cells, favorable pharmacokinetic profile, and unique mechanism of action make it an attractive candidate for further research and development. While there are still some limitations and unknowns surrounding this compound, the future looks bright for this compound as a potential tool in the fight against cancer.
Méthodes De Synthèse
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole is synthesized via a multi-step process that involves the coupling of 4-methoxybenzaldehyde with 1-naphthylamine. The resulting intermediate is then subjected to a series of reactions to obtain the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for use in preclinical studies.
Applications De Recherche Scientifique
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole has been extensively studied in preclinical models of cancer, and the results have been promising. This compound has shown potent activity against cancer cells, both as a single agent and in combination with other chemotherapeutic agents. This compound has been shown to induce DNA damage and inhibit DNA repair, leading to cell death in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a valuable tool in the fight against cancer.
Propriétés
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-naphthalen-1-yl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2/c1-30-21-14-10-19(11-15-21)25-26(20-12-16-22(31-2)17-13-20)29-27(28-25)24-9-5-7-18-6-3-4-8-23(18)24/h3-17H,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZXBXWYBHZWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5054932.png)
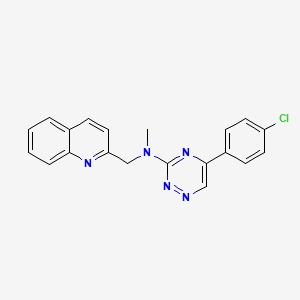
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5054953.png)
![rel-(1S,2S)-2-{4-[3-(1,3-benzodioxol-5-yl)propyl]-1-piperazinyl}cyclohexanol trifluoroacetate (salt)](/img/structure/B5054961.png)
![1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5054969.png)
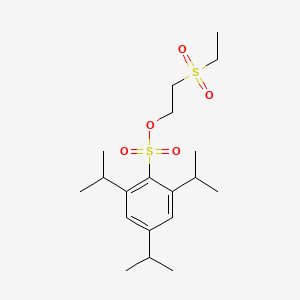
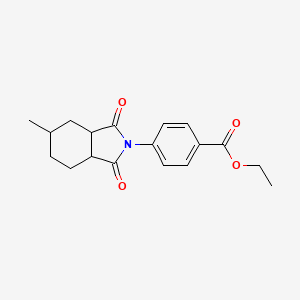
![2-(2-chloro-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055007.png)
![3,5-dimethyl-4-[4-(2-nitrophenoxy)butyl]-1H-pyrazole oxalate](/img/structure/B5055008.png)
![6-cyclopropyl-1-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B5055020.png)
![4-fluoro-2-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide](/img/structure/B5055025.png)
![2-[(1-methyl-3-phenylpropyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5055026.png)
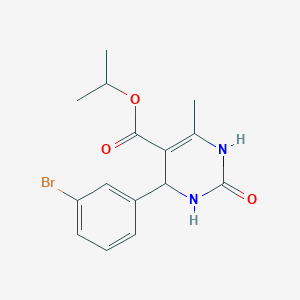
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5055036.png)
